molecular formula C12H14N4 B1335184 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 878417-21-1

1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine

货号: B1335184
CAS 编号: 878417-21-1
分子量: 214.27 g/mol
InChI 键: DKJLZDLLDSQAOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine (CAS: 878417-21-1) is a bicyclic pyrazolo[1,5-a]pyrimidine derivative featuring two fused cyclopentane rings and an amine group at the C6 position. Its unique structure combines the pyrazolo[1,5-a]pyrimidine core—a scaffold known for kinase inhibition and anticancer activity—with a rigid, lipophilic cyclopenta framework. This design enhances binding affinity to hydrophobic pockets in target proteins, as seen in related kinase inhibitors . The compound is synthesized via cyclocondensation reactions involving 5-aminopyrazoles and bis-electrophilic reagents, a method common to pyrazolo[1,5-a]pyrimidines .

属性

IUPAC Name

1,8,15-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-2,7,9,14-tetraen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-11-7-3-1-5-9(7)14-12-8-4-2-6-10(8)15-16(11)12/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJLZDLLDSQAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N3C(=C4CCCC4=N3)N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390335
Record name 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878417-21-1
Record name 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Pyrazolo[1,5-a]pyrimidine Core Formation

  • Starting Materials: Pyrimidine derivatives with suitable leaving groups and hydrazine or substituted hydrazines.
  • Reaction Conditions: Typically, reflux in polar solvents such as ethanol or acetic acid facilitates condensation.
  • Mechanism: Nucleophilic attack of hydrazine on the pyrimidine ring followed by cyclization forms the fused pyrazolo ring.

Cyclopentane Ring Construction

  • Approach: The cyclopentane rings are introduced by cyclization of diene or dienophile intermediates tethered to the pyrazolo-pyrimidine core.
  • Methods: Intramolecular Diels-Alder reactions or Michael additions followed by ring closure.
  • Catalysts: Lewis acids or transition metal catalysts may be employed to promote cyclization.

Hydrogenation to Hexahydro Derivative

  • Catalysts: Palladium on carbon (Pd/C), Raney nickel, or platinum catalysts.
  • Conditions: Hydrogen gas under mild pressure (1-5 atm) and ambient to moderate temperature (25-60°C).
  • Outcome: Selective saturation of the cyclopentane rings without affecting the aromatic pyrazolo-pyrimidine system.

Amination at the 6-Position

  • Method: Introduction of the amine group can be achieved by nucleophilic substitution if a suitable leaving group is present or by reductive amination.
  • Reagents: Ammonia or primary amines with reducing agents such as sodium cyanoborohydride.
  • Conditions: Mild temperatures to avoid decomposition of the fused ring system.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Pyrimidine derivative + hydrazine, reflux in ethanol Formation of pyrazolo[1,5-a]pyrimidine core
2 Intramolecular cyclization Lewis acid catalyst, moderate heat Formation of fused cyclopentane rings
3 Hydrogenation Pd/C, H2 gas, 1 atm, 40°C Hexahydro derivative formation
4 Amination NH3, reductive amination conditions Introduction of 6-amine group

Research Findings and Data

  • Purity and Characterization: The compound is characterized by NMR, MS, and IR spectroscopy confirming the fused ring system and amine functionality.
  • Yields: Reported yields for similar fused heterocyclic systems range from 45% to 75% depending on reaction optimization.
  • Stability: The hexahydro derivative is stable under ambient conditions and stored at room temperature.
  • Applications: Primarily used in research settings for medicinal chemistry and pharmacological studies.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C12H14N4
CAS Number 878417-21-1
Core Formation Condensation of pyrimidine + hydrazine
Cyclization Method Intramolecular Diels-Alder or Michael addition
Hydrogenation Catalyst Pd/C, Raney Ni, or Pt
Hydrogenation Conditions 1-5 atm H2, 25-60°C
Amination Method Nucleophilic substitution or reductive amination
Typical Yield 45-75%
Storage Conditions Room temperature, dry environment

化学反应分析

2.1. Cyclocondensation Reactions

The compound is synthesized via high-pressure cyclocondensation of precursors such as benzosuberone derivatives with arylhydrazonals under NH₄OAc catalysis (Table 1). This method achieves atom economy >85% and gram-scale yields .

Precursor Conditions Product Yield
Benzosuberone + 3-oxo-2-arylhydrazonopropanalAcOH, NH₄OAc, Q-tube reactor (120°C, 10 bar)6,7-Dihydro-5H-benzo cyclohepta[1,2-b]pyridine derivatives78–92%

2.2. Amine Functionalization

The 6-amino group undergoes nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DMF to form N-acylated derivatives (e.g., 4a–j ) .
  • Alkylation : With alkyl halides (e.g., CH₃I) under Cs₂CO₃ catalysis to yield N-alkylated analogs (e.g., P2 ) .

Electrophilic Substitution

The pyrazolo-pyrimidine core participates in Friedel-Crafts alkylation and nitration :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 2 or 4 of the pyrimidine ring .
  • Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives with enhanced solubility .

Cycloaddition Reactions

The compound acts as a dienophile in Diels-Alder reactions with electron-deficient dienes (e.g., maleic anhydride) to form bicyclic adducts (Table 2) .

Reaction Partner Conditions Product Application
Maleic anhydrideToluene, 100°C, 12 hFused tetracyclic lactamAnticancer lead optimization

Oxidation/Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes cyclopentane rings to ketones (e.g., 11a–k ) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative .

Biological Derivatization

The compound’s amine group is modified to enhance pharmacokinetic properties:

  • Schiff base formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to form imines with antitumor activity (IC₅₀: 1.2–8.7 μM) .
  • Sulfonamide derivatives : Synthesized via reaction with sulfonyl chlorides (e.g., tosyl chloride) for kinase inhibition (CK2α IC₅₀: 8 nM) .

Stability and Degradation

  • Acidic hydrolysis : Degrades in HCl (6M, reflux) to yield cyclopenta-pyridine fragments .
  • Photodegradation : UV exposure (254 nm) induces ring-opening via N-N bond cleavage .

Key Data Tables

Reaction Type Conditions Key Product Yield Reference
AcylationAcCl, DMF, RT, 6 hN-Acetyl derivative85%
Diels-AlderMaleic anhydride, 100°C, 12 hFused lactam67%
NitrationHNO₃/H₂SO₄, 0°C, 2 h2-Nitro-pyrazolo-pyrimidine58%

科学研究应用

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have demonstrated the ability of pyrazolo[1,5-a]pyrimidines to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
  • Neuroprotective Effects : Some studies suggest that compounds related to 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine may offer neuroprotective benefits. They potentially modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress .
  • Anti-inflammatory Properties : The compound's derivatives have been explored for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making them candidates for treating inflammatory diseases .

Synthetic Applications

  • Building Blocks in Organic Synthesis : The structural complexity of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules in pharmaceutical development .
  • Microwave-Assisted Synthesis : Recent advancements in synthetic methodologies highlight the use of microwave-assisted techniques for the efficient synthesis of pyrazolo derivatives. This approach reduces reaction times and improves yields compared to traditional heating methods .

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of a series of pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound. The results indicated that certain modifications at the C8 position enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells.

Case Study 2: Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective effects of compounds derived from this structure. The study utilized in vitro models to demonstrate that these compounds could significantly reduce neuronal cell death under oxidative stress conditions by modulating cellular signaling pathways.

作用机制

The mechanism of action of 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by its fused cyclopenta rings and amine substituent. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity Key Findings
1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine Pyrazolo[1,5-a]pyrimidine + two cyclopenta rings C6: NH₂ Under investigation (kinase inhibition hypothesized) Structural rigidity enhances binding; synthesis via cyclocondensation
Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines (e.g., Compound XII) Pyrazolo[1,5-a]pyrimidine fused with pyridine C2/C3: Cyclopentyl or chloro Weak cytotoxic activity (IC₅₀ > 50 μM) Substitution at C3 reduces potency compared to C6 amine
6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine Triazolo[1,5-a]pyrimidine + cyclopenta C8: NH₂ Unreported Triazolo core may alter electron distribution vs. pyrazolo analogs
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine C2: 4-Bromophenyl; C5/C7: Me Fluorescence properties Aryl groups at C7 reduce fluorescence intensity vs. amino substituents

Physicochemical Comparison

Property Target Compound 3-Chloro-2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-one 7-Amino-6-(4-aroyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
LogP (Predicted) 2.8 (high lipophilicity) 1.9 1.2
Solubility (aq.) Low (cyclopenta rigidity) Moderate High (polar nitrile group)
Fluorescence Not reported None λmax,em = 393–414 nm

生物活性

1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine (CAS No. 878417-21-1) is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C₁₂H₁₄N₄
  • Molecular Weight : 214.27 g/mol
  • Structure : The compound features a unique bicyclic structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCT-116 (colon cancer)
    • RFX 393 (renal cancer)
  • Results :
    • Compound demonstrated significant anti-proliferative activity with IC₅₀ values in the low micromolar range.
    • Notably effective against mutant EGFR (EGFR T790M) with an IC₅₀ of 0.236 µM and wild-type EGFR with an IC₅₀ of 0.016 µM .

The mechanism involves:

  • Induction of apoptosis as evidenced by increased BAX/Bcl-2 ratio.
  • Cell cycle arrest at S and G2/M phases.
  • Molecular docking studies indicated strong binding affinity to EGFR .

Other Biological Activities

In addition to its anticancer properties, the compound exhibits other pharmacological activities:

Anti-inflammatory Activity

Studies have shown that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold can inhibit inflammatory pathways:

  • Compounds demonstrated IC₅₀ values ranging from 4.8 to 30.1 µM against NF-κB/AP-1 reporter activity .

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties:

  • Some derivatives showed significant activity against various pathogens including bacteria and fungi .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC₅₀ Value (µM)Reference
AnticancerA5498.21
AnticancerHCT-11619.56
AnticancerEGFR WT0.016
AnticancerEGFR T790M0.236
Anti-inflammatoryNF-κB/AP-14.8 - 30.1
AntimicrobialVarious PathogensVaries

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study on Lung Cancer : A study reported that a specific derivative exhibited over 70% growth inhibition in lung carcinoma cell lines .
  • Renal Carcinoma Evaluation : Compounds were tested against RFX 393 cells showing significant cytotoxicity with IC₅₀ values around 11.70 µM for the most potent derivative .

常见问题

Q. Table 1: Example Reaction Parameters for Pyrazolo-Pyrimidine Synthesis

StepReactantsConditionsYield (%)Purity (%)Reference
1Propenone + Heterocyclic amineDMF, 80°C, 12h45–6085–90
2CyclizationHCl/EtOH, reflux70–7595

Basic: How can spectroscopic techniques (NMR, MS, IR) characterize the structural integrity of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrogen and carbon environments. Pyrazolo-pyrimidine scaffolds exhibit distinct aromatic proton signals (δ 7.5–8.5 ppm) and cyclopentane ring protons (δ 2.0–3.5 ppm) . Cross-peaks in 2D NMR (COSY, HSQC) validate connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C13_{13}H13_{13}FN6_6S2_2 analogs show [M+H]+^+ at m/z 345.0698) . Fragmentation patterns identify substituents.
  • IR : Stretching frequencies for amine (-NH2_2, ~3300 cm1^{-1}) and aromatic C=N (~1600 cm1^{-1}) confirm functional groups .

Reference Data : NIST Chemistry WebBook provides spectral databases for cross-validation .

Advanced: How can computational chemistry predict reaction pathways and regioselectivity in the synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers. For example, reaction path searches identify intermediates in pyrazolo-pyrimidine cyclization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents (e.g., DMF) stabilize charge-separated intermediates, favoring cyclization .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., yield, regioselectivity) to predict optimal conditions. ICReDD’s workflow integrates computational predictions with experimental validation .

Advanced: How to resolve contradictions in reaction yields when varying solvents or catalysts?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA or response surface methodology (RSM) to identify significant variables. For example, solvent polarity (ε) may correlate inversely with yield due to steric effects .
  • Controlled Replication : Repeat experiments under identical conditions to distinguish systematic vs. random errors.
  • Cross-Validation : Compare computational predictions (e.g., solvent polarity indices) with empirical results. Discrepancies may indicate unaccounted factors (e.g., trace moisture) .

Q. Table 2: Solvent Effects on Yield

SolventPolarity (ε)Yield (%)Notes
DMF36.760High polarity stabilizes intermediates
THF7.635Low polarity slows cyclization

Basic: What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, face shields) to prevent inhalation or dermal contact. No occupational exposure limits are established, but assume toxicity .
  • Emergency Measures : For inhalation, move to fresh air; consult a physician. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
  • Waste Disposal : Follow hazardous waste guidelines for amine-containing compounds.

Advanced: How to optimize reaction conditions for scaling up synthesis without compromising purity?

Methodological Answer:

  • Kinetic Profiling : Use microreactors or flow chemistry to study time-dependent byproduct formation. Adjust residence time to minimize impurities .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress dynamically.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Basic: What are the key challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Polymorphism Screening : Test multiple solvents (e.g., ethanol, acetonitrile) and cooling rates to identify stable crystal forms.
  • Seeding : Introduce pure crystal seeds to induce controlled nucleation.
  • X-ray Diffraction (XRD) : Confirm crystal structure and purity. NIST data provides reference patterns for validation .

Advanced: How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., assay conditions, substituent electronic effects) .
  • Docking Simulations : Compare binding affinities of analogs to target proteins (e.g., kinase inhibitors). Discrepancies may arise from protein flexibility or solvation effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。